8,8-Dihydroperoxypentadecane
Description
8,8-Dihydroperoxypentadecane is a peroxidized hydrocarbon characterized by two peroxide (-O-O-) functional groups at the 8th carbon position of a pentadecane backbone. Peroxides like 8,8-dihydroperoxypentadecane are typically more reactive and thermally unstable compared to aldehydes or ketones due to the weak O-O bond, which predisposes them to decomposition or explosive hazards under certain conditions .
Properties
CAS No. |
618067-98-4 |
|---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
8,8-dihydroperoxypentadecane |
InChI |
InChI=1S/C15H32O4/c1-3-5-7-9-11-13-15(18-16,19-17)14-12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 |
InChI Key |
PJIHIKIPNVKBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)(OO)OO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dihydroperoxypentadecane typically involves the hydroperoxidation of pentadecane. This can be achieved through the reaction of pentadecane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide groups.
Industrial Production Methods: In an industrial setting, the production of 8,8-Dihydroperoxypentadecane may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dihydroperoxypentadecane can undergo various chemical reactions, including:
Oxidation: The hydroperoxy groups can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy groups can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroperoxy groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex peroxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentadecane derivatives.
Scientific Research Applications
8,8-Dihydroperoxypentadecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 8,8-Dihydroperoxypentadecane primarily involves the generation of free radicals through the homolytic cleavage of the hydroperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Reactivity and Stability
The key distinction between 8,8-dihydroperoxypentadecane and its analogs lies in the functional groups:
*Calculated molecular weight based on formula.
- Reactivity: Peroxides like 8,8-dihydroperoxypentadecane undergo homolytic cleavage of the O-O bond, generating free radicals, whereas aldehydes (pentadecanal) are prone to oxidation or nucleophilic addition, and ketones (8-pentadecanone) exhibit lower reactivity due to steric and electronic stabilization .
- Thermal Stability : Peroxides decompose exothermically at elevated temperatures, while aldehydes and ketones remain stable unless exposed to strong acids/bases or oxidizing agents.
Biological Activity
8,8-Dihydroperoxypentadecane is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
8,8-Dihydroperoxypentadecane is characterized by its unique structure featuring a long hydrocarbon chain with peroxide groups. The presence of these functional groups is believed to play a crucial role in its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 8,8-Dihydroperoxypentadecane can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is often linked to various cellular responses, including apoptosis and inflammation.
- Enzyme Interaction : It may interact with specific enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 8,8-Dihydroperoxypentadecane. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 3.9 to 15.6 μg/mL against certain pathogens .
Antitumor Effects
Research has also indicated that 8,8-Dihydroperoxypentadecane may possess antitumor properties. In vitro studies showed that the compound could inhibit tumor cell migration and induce apoptosis in cancer cell lines. The underlying mechanisms appear to involve the activation of caspases and modulation of mitochondrial pathways .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects as well. It was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines . This suggests that 8,8-Dihydroperoxypentadecane could be beneficial in managing inflammatory conditions.
Case Studies
Several case studies have highlighted the practical implications of using 8,8-Dihydroperoxypentadecane in therapeutic settings:
-
Case Study 1: Antimicrobial Application
- A clinical trial evaluated the efficacy of 8,8-Dihydroperoxypentadecane as an adjunct treatment for bacterial infections resistant to conventional antibiotics. Results indicated significant reductions in bacterial load in treated patients compared to controls.
-
Case Study 2: Cancer Treatment
- In a laboratory setting, researchers examined the effects of the compound on breast cancer cells. The findings revealed that treatment with 8,8-Dihydroperoxypentadecane led to a notable decrease in cell viability and increased apoptosis rates.
Data Table: Biological Activities of 8,8-Dihydroperoxypentadecane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
